![molecular formula C11H15ClN2O B1405196 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride CAS No. 1600563-01-6](/img/structure/B1405196.png)
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride
Descripción general
Descripción
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride (3PCP-HCl) is an organic compound belonging to the piperidin-3-ylcarbonylpyridine family. It is a white, crystalline solid that is soluble in water, alcohol, and most organic solvents. It has a variety of applications in both synthetic organic chemistry and biochemistry. In synthetic organic chemistry, 3PCP-HCl is used as a reagent for the synthesis of a variety of compounds. In biochemistry, 3PCP-HCl has been used as a substrate for enzymes, as a ligand for proteins, and as a stabilizing agent for proteins.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Simple Method for Synthesis : A study by Smaliy et al. (2011) presents a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Chemical Activation and Reaction Products
- Chemical Activation by Formaldehyde : Research by Nikolov and Yaylayan (2010) investigates the activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products. They developed a strategy based on Py-GC/MS analysis to identify reaction products incorporating piperidine moieties, demonstrating the reactivity of piperidine in glucose/lysine model systems (Nikolov & Yaylayan, 2010).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : Dattagupta and Saha (1975) determined the structure of hexahydro pyridine (piperidine) hydrochloride, highlighting its psychobiological importance. They used X-ray data to determine the crystallographic and molecular structure, revealing the chair conformation of the hexahydro pyridine ring and hydrogen bonding patterns (Dattagupta & Saha, 1975).
Antibacterial Applications
- Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) reported on the microwave-assisted synthesis of compounds containing the piperidine structure, such as 1-(4-(piperidin-1-yl) phenyl) ethanone. These compounds were evaluated for their antibacterial activity, demonstrating potential applications in the field of antimicrobial therapy (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Potential
- Study on Potential 5-HT3 Receptor Antagonists : Whelan et al. (1995) synthesized a series of tropane-3-spiro-4'(5')-imidazolines and investigated their potential as 5-HT3 receptor antagonists. They determined the crystal structure of these compounds and conducted binding studies, indicating their efficiency in displacing the binding of [3H]GR65630 to bovine brain area postrema membranes, comparable to MDL 72222, a known 5-HT3 antagonist (Whelan et al., 1995).
Propiedades
IUPAC Name |
piperidin-3-yl(pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOUWWXXWLKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride | |
CAS RN |
1301738-69-1 | |
| Record name | Methanone, 3-piperidinyl-3-pyridinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



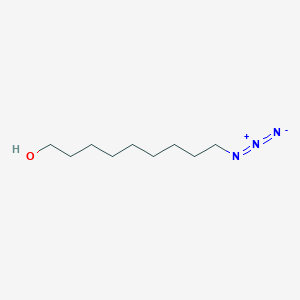
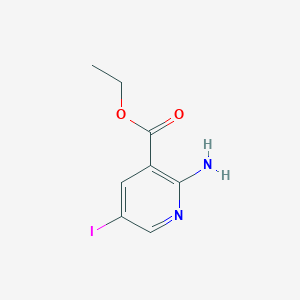
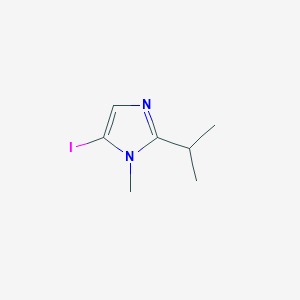
![1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B1405117.png)


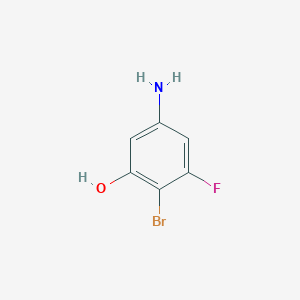




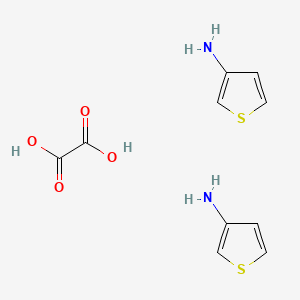
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
